molecular formula C22H25NO5 B401858 propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B401858
M. Wt: 383.4g/mol
InChI Key: ZWCDAGKPFNVXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure. It is characterized by its hexahydroquinoline core, which is a partially saturated derivative of quinoline, and the presence of various functional groups including acetyloxy and carboxylate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the hexahydroquinoline core, followed by the introduction of the acetyloxy and carboxylate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and has implications for its use as a therapeutic agent .

Comparison with Similar Compounds

When compared to similar compounds, propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and its hexahydroquinoline core. Similar compounds include:

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4g/mol

IUPAC Name

propan-2-yl 4-(4-acetyloxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H25NO5/c1-12(2)27-22(26)19-13(3)23-17-6-5-7-18(25)21(17)20(19)15-8-10-16(11-9-15)28-14(4)24/h8-12,20,23H,5-7H2,1-4H3

InChI Key

ZWCDAGKPFNVXHP-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(=O)C)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(=O)C)C(=O)OC(C)C

Origin of Product

United States

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